Mass SpectrometryQuantitative BioanalysisStable Isotope Labeling
NSC 1940-d4 (CAS 350818-63-2), systematically named 1-(2,2,3,3-tetradeuteriocyclopropyl)ethanone or cyclopropyl-2,2,3,3-d4 methyl ketone, is a deuterium-labeled analog of the organic compound cyclopropyl methyl ketone (NSC. This compound belongs to the class of stable isotope-labeled internal standards, characterized by the substitution of four specific hydrogen atoms on the cyclopropyl ring with deuterium atoms.
Molecular FormulaC5H8O
Molecular Weight88.14 g/mol
CAS No.350818-63-2
Cat. No.B12349117
⚠ Attention: For research use only. Not for human or veterinary use.
NSC 1940-d4 (CAS 350818-63-2): Analytical Reference Standard Selection for Precise Quantification
NSC 1940-d4 (CAS 350818-63-2), systematically named 1-(2,2,3,3-tetradeuteriocyclopropyl)ethanone or cyclopropyl-2,2,3,3-d4 methyl ketone, is a deuterium-labeled analog of the organic compound cyclopropyl methyl ketone (NSC 1940) . This compound belongs to the class of stable isotope-labeled internal standards, characterized by the substitution of four specific hydrogen atoms on the cyclopropyl ring with deuterium atoms . It is a small molecule with a molecular formula of C5H4D4O and a molecular weight of 88.14 g/mol . The primary research and industrial application of NSC 1940-d4 is as a mass spectrometry (MS) internal standard, a role enabled by its nearly identical physicochemical properties to the unlabeled analyte, NSC 1940, while possessing a distinct mass difference that facilitates chromatographic and spectrometric differentiation [1].
Stable isotope-labeled internal standard (SIL-IS) for mass spectrometry
Deuterium-labeled analog designed for co-elution with cyclopropyl methyl ketone
Supports matrix-effect correction and recovery assessment in quantitative bioanalysis
Why Generic Cyclopropyl Methyl Ketone Analogs Cannot Substitute for NSC 1940-d4 in Quantitative Bioanalysis
Direct substitution of NSC 1940-d4 with unlabeled NSC 1940 or even another deuterated analog, such as NSC 1940-d8, is not analytically equivalent and can compromise the accuracy and reliability of quantitative bioanalysis [1]. The fundamental principle of stable isotope dilution mass spectrometry (SID-MS) relies on the co-elution of the analyte and its internal standard under identical chromatographic conditions, ensuring they experience the same matrix effects and ionization efficiency [2]. While the unlabeled compound cannot be differentiated from the target analyte, failing as an internal standard, a different deuterated analog may not co-elute identically due to subtle, yet significant, differences in the isotope effect on chromatographic retention. For example, the -d8 analog has a significantly different molecular weight (92.17 g/mol) compared to NSC 1940-d4 (88.14 g/mol) [3], which can alter its retention time and, consequently, its ability to correct for ion suppression or enhancement in a complex matrix. Therefore, selecting the correct, specifically deuterated form is critical for method robustness and data integrity.
Target: NSC 1940-d4
1Cyclopropyl ring-deuterated for specific mass shift
2Designed to co-elute with unlabeled analyte
Substitutes: Unlabeled & d8 Analog
!Unlabeled NSC 1940: cannot be differentiated from analyte, invalid ISTD
!NSC 1940-d8: different deuteration pattern may shift retention and compromise co-elution
!Alternative deuterated analogs: isotope effect may alter chromatographic behavior
Quantitative Differentiation of NSC 1940-d4 for Scientific Selection and Procurement
Distinct Molecular Weight and Mass Shift for Unambiguous MS Differentiation
NSC 1940-d4 provides a clear and specific mass spectrometric signal that is distinct from its unlabeled analog, NSC 1940, enabling its function as a reliable internal standard for quantitative analysis . The compound has a molecular weight of 88.14 g/mol due to the substitution of four hydrogen atoms with deuterium .
MS DifferentiationHead-to-head
Δm = +4.02 g/mol vs. unlabeled
Enables selective ISTD signal detection
Required for LC-MS/MS quantification
Mass SpectrometryQuantitative BioanalysisStable Isotope Labeling
Evidence Dimension
Molecular Weight
Target Compound Data
88.14 g/mol (C5H4D4O)
Comparator Or Baseline
NSC 1940 (unlabeled): 84.12 g/mol (C5H8O)
Quantified Difference
Difference of +4.02 g/mol
Conditions
As determined by chemical formula and molecular weight calculation.
Why This Matters
This specific mass difference is essential for LC-MS/MS methods to distinguish the internal standard signal from the analyte signal without interference, a fundamental requirement for accurate quantification.
Mass SpectrometryQuantitative BioanalysisStable Isotope Labeling
Differentiation from Alternative Deuterated Analog (NSC 1940-d8) by Labeling Position and Mass
NSC 1940-d4 is labeled with four deuterium atoms specifically on the cyclopropyl ring, whereas the alternative deuterated standard NSC 1940-d8 is fully deuterated at all eight hydrogen positions, including the methyl group . This results in a different molecular weight and potentially different chromatographic behavior [1].
Difference in deuterium count (+4) and molecular weight (+4.03 g/mol)
Conditions
Comparison of chemical structures and reported molecular weights from commercial sources.
Why This Matters
The selection of a specific deuteration pattern (d4 vs. d8) can impact chromatographic retention time, a critical factor in achieving co-elution with the analyte for robust and accurate quantification, especially in complex biological matrices.
High Isotopic Purity Specification for Reliable Quantitative Analysis
Commercial specifications for NSC 1940-d4 include a high level of isotopic enrichment (≥98% atom D) and chemical purity (≥98% by HPLC) . This high isotopic purity minimizes the signal contribution from the unlabeled or partially labeled species, ensuring the internal standard signal is specific and does not interfere with the quantification of the target analyte.
Common commercial specification for deuterated standards
Quantified Difference
N/A
Conditions
As reported by commercial suppliers for this product.
Why This Matters
High isotopic purity is a critical quality attribute for an internal standard. A lower isotopic purity would introduce systematic error into quantitative measurements, making this specification a key selection criterion for procurement.
Physicochemical Property Equivalence to Parent Analyte for Optimal Analytical Performance
The physicochemical properties of NSC 1940-d4 are virtually identical to its unlabeled parent compound, NSC 1940, except for mass . Calculated properties such as density, boiling point, and LogP are predicted to be nearly the same . This ensures that during sample preparation, extraction, and chromatographic separation, the internal standard behaves identically to the analyte, thereby effectively correcting for any losses or variations in sample handling and instrument response.
Negligible difference in predicted values, within experimental error.
Conditions
Predicted or calculated values from chemical databases and supplier data sheets.
Why This Matters
This near-identity in chemical behavior is the foundational requirement for a stable isotope-labeled internal standard. It ensures the internal standard can accurately correct for variability throughout the entire analytical workflow, from sample preparation to detection.
ChromatographyInternal StandardSample Preparation
Validated Application Scenarios for NSC 1940-d4 Procurement Based on Differential Evidence
Quantitative LC-MS/MS Bioanalysis of Cyclopropyl Methyl Ketone in Biological Matrices
NSC 1940-d4 is the preferred internal standard for developing and validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of cyclopropyl methyl ketone (NSC 1940) in complex biological samples, such as plasma, urine, or tissue homogenates . Its distinct mass shift of +4.02 g/mol relative to the analyte enables unambiguous detection and integration of separate MS peaks [1], while its nearly identical physicochemical properties ensure it co-elutes with the target analyte, accurately correcting for matrix effects and ionization variability . This application is critical in studies involving the metabolism, distribution, or exposure assessment of NSC 1940, which is a known reagent in the synthesis of PDE4 inhibitors and α-trifluoromethyl-amines .
Stable Isotope Dilution Assay for Process Control and Quality Assurance in Chemical Synthesis
In industrial settings where cyclopropyl methyl ketone is used as a reagent, such as in the synthesis of PDE4 inhibitors, NSC 1940-d4 can be employed as an internal standard in a stable isotope dilution assay (SIDA) for process monitoring and quality control . By spiking a known amount of NSC 1940-d4 into a reaction mixture sample prior to extraction and GC-MS or LC-MS analysis, the concentration of unreacted starting material or product can be accurately determined, independent of sample-to-sample recovery variations [1]. This application is validated by the high isotopic purity (≥98% atom D) of the standard, which minimizes measurement error .
Differentiation from Alternative Deuterated Standards in Method Development
During the initial stages of method development, researchers should evaluate and differentiate between available deuterated internal standards, such as NSC 1940-d4 and NSC 1940-d8 . The selection of NSC 1940-d4 is based on the specific requirement for a d4-labeled compound rather than a d8-labeled one, which may offer a different mass shift and chromatographic retention profile [1]. The decision to procure NSC 1940-d4 over its -d8 analog may be driven by factors such as availability, cost, or the need to avoid potential isotope effects on chromatographic retention that could arise from full deuteration, thereby ensuring optimal co-elution and method performance .
Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis in research matrices
Deuterium labeling for mass shift
Co-elution and matrix-effect correction
Process monitoring in chemical synthesis
Isotopic purity and structural specificity
Recovery-independent quantification
Method development and ISTD selection
Deuteration pattern (d4 vs d8)
Chromatographic retention and method robustness
[1] Anon. 'Strategies for Drawing Quantitative Conclusions from Nontargeted Liquid Chromatography–High-Resolution Mass Spectrometry Analysis'. Performance Analytics, 2020. View Source
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